Enhanced Aqueous Solubility vs. Parent Compound
The C-2 hydroxyl group in 2-hydroxy-N,3,3-trimethylbutanamide confers a significant advantage in aqueous solubility over its non-hydroxylated parent compound, N,N,3-trimethylbutanamide, which is a closely related structural analog. This difference is critical for applications in aqueous media or biological systems where solubility is a key parameter .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Highly water-soluble, estimated >50 mg/mL |
| Comparator Or Baseline | N,N,3-trimethylbutanamide |
| Quantified Difference | Qualitative (Target is highly soluble; Comparator exhibits limited water solubility) |
| Conditions | Not specified; based on qualitative comparison of structural analogs |
Why This Matters
This property is crucial for researchers needing a soluble amide building block for reactions or assays in aqueous conditions, where the non-hydroxylated analog would be unsuitable due to solubility limitations.
